molecular formula C8H13NO2 B1363663 1-(2,2-Dimethoxyethyl)-1H-pyrrole CAS No. 93217-61-9

1-(2,2-Dimethoxyethyl)-1H-pyrrole

Cat. No.: B1363663
CAS No.: 93217-61-9
M. Wt: 155.19 g/mol
InChI Key: JOPYGFRXGDLMOW-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethyl)-1H-pyrrole (DMEHP) is a heterocyclic compound with a unique structure and properties. It has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and laboratory experiments.

Scientific Research Applications

Chemical Properties and Synthesis

  • Synthesis Through Flash Vacuum Pyrolysis (FVP): The synthesis of 3-hydroxy-1H-pyrrole, a related compound to 1-(2,2-Dimethoxyethyl)-1H-pyrrole, can be achieved through Flash Vacuum Pyrolysis (FVP) of specific precursors, showing potential routes for synthesizing similar compounds (Hill et al., 2009).

Spectroscopic Characterization and Reactivity

  • Characterization and Electrophilicity Analysis: Pyrrole tosylhydrazones, chemically similar to this compound, have been characterized by various spectroscopic techniques. These molecules demonstrate strong electrophile characteristics, important for understanding the reactivity of similar compounds (Singh et al., 2015).

Molecular Interactions and Bonding

  • Intermolecular Hydrogen Bonding: Studies on compounds with 2,2-dimethylbutynoic acid and pyridone termini, related in structure to this compound, show intermolecular hydrogen bonding between amide and carboxylic acid groups. This highlights the potential for hydrogen bonding in similar structures (Wash et al., 1997).

Biological Activity

  • Antibacterial and Analgesic Activity: Compounds structurally similar to this compound have shown antibacterial and analgesic activities, suggesting potential biological applications for this compound in medical research (Gein et al., 2010).

Non-Linear Optical Properties

  • Non-Linear Optical (NLO) Response: Studies on pyrrole-2,5-dione derivatives, which share a similar pyrrole core with this compound, indicate that these compounds may exhibit significant non-linear optical properties. This suggests potential applications in optical and electronic devices (Paprocka et al., 2022).

Electromagnetic and Optical Studies

  • Spectroscopic and Quantum Mechanical Studies: Investigations into the structural, electromagnetic, and opticalproperties of 1-(2-aminophenyl) pyrrole and its analogs, which are structurally related to this compound, offer insights into the potential applications of these compounds in material science. This includes their use in electronic and photonic devices due to their unique electromagnetic and optical properties (Srikanth et al., 2020).

Applications in Polymer Science

  • Electrochromic and Ion Receptor Properties: The study of N-linked polybispyrroles, which include a similar pyrrole structure as in this compound, reveals their potential in polymer science. These compounds have shown exciting electrochromic and ion receptor properties, indicating their usefulness in creating smart materials and sensors (Mert et al., 2013).

Molecular Interaction Analysis

  • Molecular Structure and Chemical Reactivity: Research on pyrrole hydrazide–hydrazone derivatives, closely related to this compound, highlights detailed molecular interaction analyses. These studies shed light on the potential chemical reactivity and interaction profiles of similar compounds, useful in designing new materials and pharmaceuticals (Rawat & Singh, 2014).

Antimicrobial Properties

  • Synthesis and Antimicrobial Activity: The synthesis of pyrrole derivatives and their evaluation as antimicrobial agents demonstrates the potential of compounds like this compound in developing new antimicrobial treatments (Hublikar et al., 2019).

Quantum Chemical Studies

  • Quantum Chemical Calculations and Corrosion Inhibition: Studies on pyrrole derivatives, including those with structures similar to this compound, have explored their corrosion inhibition properties through quantum chemical calculations. This research indicates possible applications in material science, particularly in corrosion prevention (Louroubi et al., 2019).

Properties

IUPAC Name

1-(2,2-dimethoxyethyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-10-8(11-2)7-9-5-3-4-6-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPYGFRXGDLMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377463
Record name 1-(2,2-Dimethoxyethyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93217-61-9
Record name 1-(2,2-Dimethoxyethyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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